molecular formula C8H6N2OS B171674 5-Phenyl-1,3,4-oxadiazole-2-thiol CAS No. 3004-42-0

5-Phenyl-1,3,4-oxadiazole-2-thiol

Cat. No.: B171674
CAS No.: 3004-42-0
M. Wt: 178.21 g/mol
InChI Key: FOHWXVBZGSVUGO-UHFFFAOYSA-N
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Description

5-Phenyl-1,3,4-oxadiazole-2-thiol is a heterocyclic compound with the molecular formula C8H6N2OS It is known for its unique structure, which includes an oxadiazole ring fused with a thiol group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenyl-1,3,4-oxadiazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. For instance, the reaction of phenylthiosemicarbazide with formic acid under reflux conditions can yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Thioethers or thioesters.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-5-phenyl-1,3,4-oxadiazole
  • 2-Phenyl-1,3,4-oxadiazoline-5-thione
  • 2-Phenyl-5-mercaptooxadiazole

Uniqueness

5-Phenyl-1,3,4-oxadiazole-2-thiol is unique due to its combination of an oxadiazole ring and a thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-phenyl-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c12-8-10-9-7(11-8)6-4-2-1-3-5-6/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHWXVBZGSVUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062773
Record name 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl-
Source EPA DSSTox
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Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3004-42-0
Record name 5-Phenyl-1,3,4-oxadiazole-2-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3004-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl-
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Record name 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl-
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Record name 5-phenyl-1,3,4-oxadiazole-2(3H)-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Phenyl-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-Phenyl-1,3,4-oxadiazole-2-thiol

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